molecular formula C10H12FN B6165977 1-(4-fluorophenyl)pyrrolidine CAS No. 4280-34-6

1-(4-fluorophenyl)pyrrolidine

Cat. No.: B6165977
CAS No.: 4280-34-6
M. Wt: 165.21 g/mol
InChI Key: IIYRJYZDFOBAKW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pyrrolidine is a chemical building block of significant interest in scientific research and development, particularly in the fields of asymmetric synthesis and medicinal chemistry. Its core structure, featuring a pyrrolidine ring linked to a fluorophenyl group, is a key scaffold in advanced organocatalysts. Researchers utilize this and related structures to construct complex hydrogen-bond donor (HBD) catalysts, such as thioureas and squaramides . These catalysts are pivotal in enantioselective reactions, where they control stereochemistry through networks of noncovalent interactions to produce single enantiomer products, which is crucial for the development of active pharmaceutical ingredients . The specific placement of the fluorine atom on the phenyl ring allows for fine-tuning of the electronic properties and can influence both the catalyst's acidity and its binding affinity with reaction partners . Beyond catalysis, the aryl pyrrolidine motif is explored in pharmaceutical research for its potential biological activity. This product is strictly for research purposes in a controlled laboratory setting. It is Not for Diagnostic or Therapeutic Use. Never use this product for personal, cosmetic, household, or any human or veterinary applications. Researchers should handle all materials in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

4280-34-6

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-(4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H12FN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2

InChI Key

IIYRJYZDFOBAKW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)F

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1-(4-Fluorophenyl)pyrrolidine and its Derivatives

The construction of the this compound scaffold can be achieved through several established synthetic routes. These methods are foundational in organic synthesis and have been adapted and optimized for the preparation of this specific compound and its analogs.

Multi-step synthesis provides a versatile platform for the construction of complex molecules, including derivatives of this compound. These approaches often involve the sequential formation of key bonds and functional group transformations to build the target molecule. For instance, a derivative, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was synthesized from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid through a multi-step process involving nucleophilic substitution and ester hydrolysis, achieving a total yield of 48.8%. aip.orgresearchgate.net This highlights how multi-step sequences can be strategically designed to access specific, functionally rich derivatives.

Nucleophilic substitution is a cornerstone of organic synthesis and a key method for forming the carbon-nitrogen bond in this compound. This typically involves the reaction of an aryl halide or a related electrophile with pyrrolidine (B122466), which acts as the nucleophile.

Specifically, Nucleophilic Aromatic Substitution (SNAr) is a prominent method. In this reaction, a nucleophile, such as pyrrolidine, displaces a leaving group on an aromatic ring. The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend observed in aliphatic nucleophilic substitution. masterorganicchemistry.comyoutube.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic. wyzant.com

The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide utilized a nucleophilic substitution reaction as a key step. aip.orgaip.org The reaction of non-activated aryl fluorides with amide enolates has also been reported to proceed via a concerted SNAr pathway. rsc.org

Reaction Type Reactants Key Features Reference
Nucleophilic Aromatic SubstitutionAryl Fluoride, PyrrolidineFluorine is an excellent leaving group in SNAr. masterorganicchemistry.comyoutube.com
Concerted SNArNon-activated aryl fluoride, Amide enolateProceeds through a concerted mechanism. rsc.org
Multi-step Synthesis1-(methoxycarbonyl)cyclopropane-1-carboxylic acid, 4-fluoroaniline (B128567), pyrrolidineInvolves sequential nucleophilic substitution and hydrolysis. aip.orgaip.org

Reductive amination is a highly effective and widely used method for the synthesis of amines, including tertiary amines like this compound. harvard.edumasterorganicchemistry.comorganicreactions.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com

A common approach for synthesizing this compound via this method would involve the reaction of 4-fluorobenzaldehyde (B137897) with pyrrolidine, followed by reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective and selective for reducing the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.comcommonorganicchemistry.comnih.gov This "one-pot" procedure is efficient and avoids the issue of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.comyoutube.com

The choice of reducing agent and reaction conditions can be tailored to the specific substrates. For instance, sodium triacetoxyborohydride is often used in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF), and the reaction can be catalyzed by acetic acid. nih.gov Sodium cyanoborohydride is stable in acidic conditions and is often used in methanol. masterorganicchemistry.comcommonorganicchemistry.com

Carbonyl Compound Amine Reducing Agent Key Features Reference
4-FluorobenzaldehydePyrrolidineSodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective, often used in DCE. nih.govorganic-chemistry.org
4-FluorobenzaldehydePyrrolidineSodium cyanoborohydride (NaBH₃CN)Effective for one-pot procedures, stable in acidic media. masterorganicchemistry.comcommonorganicchemistry.com
General Aldehyde/KetonePrimary/Secondary AmineBorane-pyridine complexAlternative reducing agent for reductive amination. nih.gov
General Aldehyde/KetonePrimary/Secondary AmineCatalytic HydrogenationAnother method for the reduction step. nih.gov

The formation of an amide bond followed by its reduction is another viable pathway to synthesize this compound. This two-step process begins with the reaction of a carboxylic acid derivative of the fluorophenyl group with pyrrolidine to form an amide. Subsequent reduction of the amide carbonyl group yields the desired tertiary amine.

For example, 4-fluorobenzoic acid or its more reactive derivatives (like an acyl chloride or ester) can be reacted with pyrrolidine to form N-(4-fluorobenzoyl)pyrrolidine. This amide can then be reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to afford this compound. pearson.com While effective, this method requires a stoichiometric amount of a powerful reducing agent.

More recent advancements have focused on catalytic methods for amide activation and reduction. For instance, amides can be activated to form imidoyl chlorides in situ, which then react with nucleophiles. researchgate.net Additionally, methods for the one-pot synthesis of pyrrolidines from halogenated amides have been developed, involving amide activation and subsequent cyclization. mdpi.com

Asymmetric synthesis is crucial when the target molecule contains stereocenters and a specific enantiomer or diastereomer is desired. For derivatives of this compound that are chiral, various asymmetric strategies have been developed. These methods often employ chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of the reaction.

One approach involves the use of chiral pyrrolidine-based organocatalysts, which can be synthesized through multi-step sequences. mdpi.comrsc.org For example, the synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been described. rsc.org The development of asymmetric multicomponent reactions provides an efficient way to construct highly substituted, chiral pyrrolidines in a single operation, creating multiple stereogenic centers with high diastereoselectivity. nih.gov

The synthesis of polyhydroxylated pyrrolidines, which are analogs of the core structure, has been achieved through asymmetric routes starting from optically active precursors. nih.gov These syntheses often rely on key stereocontrolling reactions, such as asymmetric dihydroxylation. The choice of starting material, such as proline or its derivatives, can also impart chirality to the final product. mdpi.com

Asymmetric Strategy Key Features Example Application Reference
Chiral OrganocatalysisUtilizes chiral pyrrolidine-based catalysts.Enantioselective Michael additions. rsc.org
Multicomponent ReactionsForms multiple stereocenters in one pot with high diastereoselectivity.Synthesis of substituted pyrrolidines. nih.gov
Chiral Starting MaterialsEmploys optically active precursors to introduce chirality.Synthesis of polyhydroxylated pyrrolidines. nih.gov
Diastereoselective ReactionsControls the formation of specific diastereomers.Asymmetric dihydroxylation of chiral vinyl azido (B1232118) alcohols. nih.gov

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and predicting outcomes. The primary formation reaction, nucleophilic aromatic substitution (SNAr), has been the subject of significant mechanistic study.

Traditionally, the SNAr mechanism was thought to proceed through a two-step pathway involving a stable, anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comspringernature.comnih.gov However, recent studies have revealed that many SNAr reactions, particularly with less activated aromatic systems, may proceed through a concerted mechanism where bond formation and bond breaking occur simultaneously. springernature.comnih.gov The specific mechanism can depend on factors such as the nature of the aromatic ring, the nucleophile, the leaving group, and the solvent. springernature.comnih.gov

For the reaction of pyrrolidine with a fluorinated aromatic ring, the high electronegativity of the fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. wyzant.com DFT calculations have been used to investigate the SNAr mechanism of substituted thiophenes with pyrrolidine, revealing a stepwise pathway where pyrrolidine addition is followed by a catalyzed proton transfer to facilitate the elimination of the leaving group. nih.govresearchgate.net It has been proposed that SNAr reactions exist on a mechanistic continuum, with the transition state varying smoothly between stepwise and concerted depending on the specific reactants. nih.gov

Radical Cyclization Pathways (e.g., Hofmann-Löffler-Freytag Reaction)

The Hofmann-Löffler-Freytag (HLF) reaction and related radical cyclizations are powerful methods for the synthesis of pyrrolidines. The general mechanism of the HLF reaction involves the generation of an N-centered radical from an N-haloamine precursor, typically under acidic conditions with thermal or photochemical initiation. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical, which subsequently cyclizes and is trapped by a halogen to yield a halogenated intermediate that can be converted to the final pyrrolidine.

While the HLF reaction is a well-established method for forming the pyrrolidine ring system, specific examples detailing the synthesis of this compound via this pathway are not prominently featured in the current body of scientific literature. The hypothetical application of this reaction to synthesize the target compound would likely involve a precursor such as N-halo-N-(4-fluorophenyl)butylamine. The success of such a reaction would be contingent on the stability of the N-centered radical and the efficiency of the intramolecular hydrogen atom transfer.

Catalytic Methodologies in Synthesis

Modern synthetic chemistry heavily relies on catalytic methods for the formation of carbon-nitrogen bonds, and the synthesis of this compound is no exception. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are the most pertinent and widely applicable methods for the N-arylation of pyrrolidine.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds. The synthesis of this compound via this method would involve the reaction of pyrrolidine with an aryl halide, such as 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for the efficiency of the reaction and can be tailored to the specific substrates.

Catalyst System ComponentExample
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃
Phosphine LigandXPhos, RuPhos, BINAP
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃
SolventToluene, Dioxane, THF

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination, the Ullmann condensation, can also be employed for the synthesis of N-aryl pyrrolidines. This reaction typically requires higher temperatures than its palladium-catalyzed counterpart and often utilizes a copper catalyst in the presence of a ligand and a base. The reaction would proceed by coupling pyrrolidine with a 4-fluorophenyl halide.

Catalyst System ComponentExample
Copper CatalystCuI, Cu₂O
LigandPhenanthroline, L-proline
BaseK₂CO₃, Cs₂CO₃
SolventDMF, DMSO, NMP

Another potential catalytic route is the reductive amination of a suitable diketone or a protected aldehyde with 4-fluoroaniline, followed by cyclization. For instance, the reaction of 1,4-butanediol (B3395766) with 4-fluoroaniline in the presence of a suitable catalyst could yield the target compound.

Derivatization and Functionalization Strategies

Once synthesized, this compound can be further modified at either the pyrrolidine ring or the fluorophenyl moiety to generate a library of derivatives.

Chemical Transformations of the Pyrrolidine Ring System

The pyrrolidine ring of this compound is susceptible to various chemical transformations, allowing for the introduction of new functional groups.

α-Functionalization: The α-protons of the pyrrolidine ring can be removed by a strong base to generate a nucleophilic species that can react with various electrophiles. This allows for the introduction of alkyl, acyl, or other groups at the 2- and 5-positions of the pyrrolidine ring. Directed lithiation, using a directing group on the pyrrolidine ring, can provide regiocontrol in these reactions.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heterocyclic compounds. While the N-phenyl group deactivates the pyrrolidine ring towards electrophilic substitution, under forcing conditions, it is conceivable that formylation could occur at the α-position of the pyrrolidine ring using the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like DMF).

Modifications of the Fluorophenyl Moiety

The fluorophenyl group of this compound offers several opportunities for functionalization.

Electrophilic Aromatic Substitution: The pyrrolidine ring is an activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. Since the para position is blocked by the fluorine atom, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the ortho position (C2 and C6) of the fluorophenyl ring. The fluorine atom itself is a deactivating group but is also an ortho, para-director, thus reinforcing the directing effect of the pyrrolidine nitrogen.

Nucleophilic Aromatic Substitution: The fluorine atom on the phenyl ring can be susceptible to nucleophilic aromatic substitution (SNA r), particularly if the ring is further activated by the introduction of strong electron-withdrawing groups. This would allow for the replacement of the fluorine atom with other nucleophiles, such as alkoxides, thiolates, or amines, providing a route to a variety of substituted derivatives. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, and it can be a good leaving group in SNA r reactions. stackexchange.com

Presenting data from these related compounds would be scientifically inaccurate and would not adhere to the strict focus on "this compound" as required. The structural differences, such as the position of the fluorophenyl group on the pyrrolidine ring or the presence of a carbonyl group, would lead to significant variations in spectroscopic signals.

Therefore, due to the absence of specific and verifiable research findings for this compound, it is not possible to generate the detailed and scientifically accurate article as outlined in the request. The creation of data tables and detailed analysis for each specified spectroscopic technique requires access to primary or validated secondary sources reporting the experimental characterization of this specific compound.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

A search of crystallographic databases and the scientific literature did not yield a solved crystal structure for 1-(4-fluorophenyl)pyrrolidine. However, the crystal structures of related substituted pyrrolidine (B122466) derivatives have been reported, offering insights into the likely solid-state conformations. For example, the structures of various N-substituted pyrrolidine derivatives have been elucidated, often revealing specific conformations of the five-membered ring and the orientation of the substituent. researchgate.netnih.gov

If a single crystal of this compound were to be analyzed, the resulting data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the molecule. This information would allow for the precise determination of the planarity of the fluorophenyl ring, the conformation of the pyrrolidine ring (which typically adopts an envelope or twisted conformation), and the nature of any intermolecular interactions, such as C-H···F or π-π stacking interactions, that stabilize the crystal lattice.

A representative table of crystallographic data that would be generated is presented below.

ParameterValue
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available
Calculated Density (g/cm³) Data not available
R-factor Data not available
This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

Chiroptical Spectroscopy for Enantiomeric Characterization

For chiral molecules, which are non-superimposable on their mirror images, chiroptical spectroscopy provides essential information for distinguishing between enantiomers. Techniques such as optical rotation and circular dichroism (CD) are sensitive to the stereochemistry of a molecule.

This compound is not inherently chiral. Chirality would be introduced by substitution on the pyrrolidine ring, for instance, at the 2- or 3-position. In such a chiral derivative, the two enantiomers would exhibit equal but opposite optical rotation at a specific wavelength of plane-polarized light. Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light, and the resulting CD spectrum is a unique fingerprint for a particular enantiomer.

While no chiroptical data for enantiomers of a chiral derivative of this compound were found, studies on other chiral pyrrolidinyl-substituted compounds have demonstrated the utility of these techniques. For example, the chiroptical properties of chiral 4-pyrrolidinyl substituted 2(5H)-furanones have been shown to be dependent on the stereochemistry and conformation of the pyrrolidine ring. nih.gov

For a hypothetical chiral derivative, such as (R)-2-methyl-1-(4-fluorophenyl)pyrrolidine and (S)-2-methyl-1-(4-fluorophenyl)pyrrolidine, the specific rotation ([α]D) would be a key parameter for characterizing the enantiomeric purity of a sample. The CD spectrum would provide more detailed structural information, with the sign and intensity of the Cotton effects being related to the absolute configuration of the stereocenter.

A summary of expected chiroptical data for a hypothetical chiral derivative is shown below.

EnantiomerSpecific Rotation [α]D (c, solvent)Key CD Absorption Bands (nm)
(R)-2-methyl-1-(4-fluorophenyl)pyrrolidine Data not availableData not available
(S)-2-methyl-1-(4-fluorophenyl)pyrrolidine Data not availableData not available
This table is for illustrative purposes only, as specific experimental data for a chiral derivative of this compound is not available in the reviewed literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering a way to determine the three-dimensional structure and electronic properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules. A typical study would involve optimizing the geometry of 1-(4-fluorophenyl)pyrrolidine to find its most stable conformation (lowest energy state). This process would yield precise information on bond lengths, bond angles, and dihedral angles. Following optimization, calculations would determine electronic properties such as total energy, dipole moment, and the distribution of atomic charges. This information is crucial for understanding the molecule's polarity and intermolecular interactions. At present, specific optimized geometrical parameters and electronic structure data for this compound from DFT calculations have not been reported in scientific literature.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are alternative quantum mechanical calculation techniques. Ab initio methods are based on first principles without the use of empirical parameters, offering high accuracy at a significant computational cost. Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. A comprehensive computational study might compare results from these methods with DFT to validate the findings. However, published research containing calculations on this compound using either ab initio or semi-empirical methods could not be located.

Molecular Orbital Analysis

Molecular orbital analysis provides critical insights into chemical reactivity and the electronic behavior of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. Specific values for the HOMO energy, LUMO energy, and the energy gap for this compound are not documented in available research.

A data table for HOMO-LUMO analysis would typically look like this, but the values for this compound are not available:

Table 1: Frontier Molecular Orbital Properties (Illustrative)
Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap (ΔE) Data not available

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential and are associated with sites prone to electrophilic attack, while blue regions indicate positive potential, corresponding to sites susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. An MEP map for this compound would identify the electron-rich (e.g., around the fluorine and nitrogen atoms) and electron-poor regions, providing valuable information about its reactivity. However, no published MEP analysis for this specific compound is currently available.

Reaction Mechanism Studies through Computational Modeling

While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in the provided literature, the principles of such investigations can be understood from studies on related pyrrolidine (B122466) derivatives. Computational modeling, typically using quantum chemical methods like Density Functional Theory (DFT), is a powerful approach to elucidate the intricate steps of chemical reactions.

These studies investigate the entire reaction pathway, identifying intermediates, transition states, and calculating the associated energy barriers. For instance, a quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed a multi-stage process involving Michael addition, a Nef-type rearrangement, and cyclization to form the pyrrolidine ring. researchgate.netresearchgate.net The investigation calculated the energy barriers for each step, such as a 21.7 kJ/mol barrier for the deprotonated nitromethane addition and a much higher barrier of 197.8 kJ/mol for a subsequent proton transfer. researchgate.netresearchgate.net Such analyses help in understanding reaction feasibility and optimizing conditions by identifying the rate-determining steps. A similar approach applied to the synthesis of this compound would likely focus on the nucleophilic substitution reaction between 4-fluoroaniline (B128567) and a 1,4-dihalobutane, modeling the transition states and intermediates to predict the most energetically favorable pathway.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. nih.gov These models establish a correlation between the chemical structure of a series of compounds and their biological potency.

For pyrrolidine derivatives, numerous QSAR studies have been conducted to understand how different substituents influence their activity against various biological targets. A 2D-QSAR analysis was performed on a series of N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones for their inhibitory activity against protoporphyrinogen (B1215707) oxidase (PPO). imist.ma Another study developed a QSAR model for 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents. researchgate.netnih.gov This model, which explained 91% of the variance in activity, identified key molecular descriptors obtained from quantum chemical calculations that govern the antiarrhythmic effects. researchgate.netnih.gov

The presence of a fluorine atom on the phenyl ring, as in this compound, is a common strategy in drug design. Fluorine substitution is known to play an essential role in improving the efficacy of drugs by modulating properties such as conformation, permeability, hydrophobicity, metabolism, and lipophilicity. scispace.com A QSAR study on spiro[pyrrolidine-oxindole] derivatives highlighted that fluorine substitution could enhance inhibitory activity. scispace.com In the context of this compound, the electron-withdrawing nature and lipophilicity of the fluorine atom at the para position would be a key descriptor in any QSAR model, significantly influencing the molecule's interaction with its biological target.

Table 1: Example of Descriptors Used in QSAR Models for Pyrrolidine Derivatives This table illustrates typical descriptors that could be used in a QSAR model for aryl-pyrrolidine derivatives, based on a study of antiarrhythmic agents. researchgate.netnih.gov

Descriptor CategoryDescriptor ExamplePotential Influence on Activity
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the molecule's ability to donate electrons in interactions.
Topological JGI4 (Mean topological charge index of order 4)Encodes information about charge distribution over the molecular structure.
Steric/Shape Principal Components of molecular geometry (PCR)Describes the size and shape of the molecule, influencing its fit into a binding site.
Thermodynamic LogP (Partition coefficient)Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes.

This is an interactive table. You can sort and filter the data.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational flexibility of a molecule and its dynamic interactions with a biological target, such as a protein or enzyme.

Conformational Analysis: The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The specific puckering mode can be influenced by substituents on the ring. nih.gov For this compound, MD simulations would reveal the preferred puckering of the pyrrolidine ring and the rotational freedom of the bond connecting it to the 4-fluorophenyl group. In a related crystal structure of N-(4-chlorophenyl)pyrrolidine-1-carboxamide, the pyrrolidine ring was found to adopt an envelope conformation. nih.gov Conformational analysis through NMR and molecular modeling has also been used to investigate the conformational preferences of the pyrrolidine ring in various nucleotide analogs. researchgate.net

Binding Analysis: MD simulations are frequently used to refine the results of molecular docking and to assess the stability of a ligand-protein complex. After docking a compound like this compound into the active site of a target protein, an MD simulation can be run for tens to hundreds of nanoseconds. scispace.commdpi.com This simulation shows whether the initial binding pose is stable and identifies the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that are maintained over time.

For example, MD simulations of pyrrolidine-containing inhibitors targeting the MDM2-p53 interaction confirmed the conformational stability of the ligand/receptor complexes. scispace.com Similarly, a combination of docking and MD was used to explore the binding mode of selective inhibitors to the human PDE4D enzyme. nih.gov Such studies allow researchers to understand the dynamic nature of the binding process and provide crucial insights for designing derivatives with improved affinity and selectivity.

Applications in Organic Synthesis and Catalysis

1-(4-Fluorophenyl)pyrrolidine as a Synthetic Building Block

This compound is employed as a key intermediate or starting material in multi-step synthetic pathways. The pyrrolidine (B122466) moiety provides a stable, saturated nitrogen-containing heterocycle, while the 4-fluorophenyl group introduces specific electronic properties that can influence reaction outcomes. The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group, which can modulate the reactivity of the aromatic ring and the nitrogen atom.

A notable application of this compound is in the synthesis of tropane alkaloid analogues. Tropane alkaloids are a class of bicyclic organic compounds that often exhibit significant biological activity and are valuable precursors for various pharmaceuticals. In a patented synthetic route, this compound is used as an N-aromatic pyrrolidine precursor. It undergoes an oxidative Mannich reaction with a silyl enol ether to generate a crucial amino ketone intermediate. This reaction represents a key step in constructing the 8-azabicyclo[3.2.1]octane core structure characteristic of tropane alkaloids.

The reaction typically involves an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and may be enhanced by the use of additives like lithium perchlorate (LiClO₄) to improve the reactivity of the intermediate iminium species. This strategic use of this compound demonstrates its role as a robust building block for creating complex heterocyclic systems.

Table 1: Role of this compound in Tropane Analogue Synthesis

Starting Material Key Reagents Reaction Type Intermediate Formed Target Core Structure
This compound Silyl enol ether, DDQ, LiClO₄ Oxidative Mannich Reaction Amino ketone 8-Azabicyclo[3.2.1]octane

Role in Complex Molecule Synthesis

Expanding on its function as a building block, this compound plays an integral part in the assembly of complex molecules that are often targeted for their potential medicinal applications. The synthesis of tropane alkaloid derivatives serves as a prime example of its utility in constructing molecules with significant structural complexity. These natural product-inspired compounds are sought after as active pharmaceutical ingredients (APIs) for use as mydriatics, antiemetics, and bronchodilators, among other therapeutic applications.

In the synthetic pathway described, this compound is not merely a passive component but an active participant in a key carbon-carbon bond-forming reaction that establishes the bicyclic framework of the target molecule. The choice of the 4-fluorophenyl substituent can be strategic, potentially influencing the final compound's pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets.

Table 2: Reagents in the Oxidative Mannich Reaction for Tropane Synthesis

Component Chemical Name Role in Synthesis
Building Block This compound N-aromatic pyrrolidine precursor
Reactant Isopropenyloxy trimethylsilane Silyl enol ether (nucleophile)
Oxidizing Agent DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) Initiates the reaction by oxidizing the pyrrolidine
Additive LiClO₄ (Lithium perchlorate) Enhances reactivity of the iminium intermediate

| Solvent | Acetonitrile (B52724) | Reaction medium |

Ligand Design and Chiral Catalysis

The pyrrolidine scaffold is a cornerstone in the field of asymmetric catalysis, where it is frequently incorporated into the structure of chiral ligands. These ligands coordinate to a metal center to create a chiral environment, enabling the catalyst to favor the formation of one enantiomer of a product over the other.

The rigid, five-membered ring of pyrrolidine provides a well-defined and predictable stereochemical framework for a ligand. This structural feature is crucial for the effective transfer of chirality from the catalyst to the substrate during a chemical reaction. The nitrogen atom within the ring serves as a key coordination site for metal catalysts. By modifying the substituents on the pyrrolidine ring, chemists can fine-tune the steric and electronic properties of the ligand to optimize its performance in a specific catalytic transformation. The introduction of an N-aryl group, such as the 4-fluorophenyl group, directly influences the electronic density at the nitrogen atom, thereby modulating the ligand's coordination properties with the metal center.

While specific documented examples detailing the use of this compound itself within a ligand for a widely-used enantioselective transformation are not prevalent in readily available literature, the principles of ligand design strongly support its potential utility. In the field of enantioselective hydrogenation of olefins, ligands derived from pyrrolidine are common. These reactions are fundamental for producing chiral molecules, particularly in the pharmaceutical industry.

For instance, ferrocene-based ligands incorporating a chiral pyrrolidine unit have demonstrated high efficiency in rhodium-catalyzed asymmetric hydrogenation of substrates like dehydroamino acid esters. The electronic nature of substituents on the pyrrolidine's nitrogen atom can significantly impact the catalyst's activity and selectivity. A 4-fluorophenyl group would exert an electron-withdrawing effect, which could enhance the π-acceptor properties of the ligand and stabilize the metal center, potentially leading to improved enantioselectivity in certain catalytic cycles.

Table 3: Hypothetical Application in Enantioselective Hydrogenation

Substrate Catalyst System Ligand Feature Potential Effect of 4-Fluorophenyl Group Desired Outcome

Medicinal Chemistry and Biological Activity Studies Pre Clinical Focus

Design and Synthesis of Bioactive Derivatives

The synthesis of molecules incorporating the 1-(4-fluorophenyl)pyrrolidine moiety is achieved through various established and novel chemical routes. The design strategies often focus on attaching diverse functional groups to the pyrrolidine (B122466) ring or the phenyl group to modulate the compound's pharmacological profile.

A common approach involves the synthesis of cathinone (B1664624) analogs, such as pyrovalerone derivatives. The general synthesis for these compounds, first reported by Heffe, involves multiple steps. For instance, 1-(4-fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one hydrochloride is synthesized starting from the commercially available 1-(4-fluorophenyl)pentan-1-one. nih.gov This precursor undergoes bromination to yield 2-bromo-1-(4-fluorophenyl)pentan-1-one, which is then reacted with pyrrolidine to produce the final product. nih.gov This synthetic pathway allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships. nih.govdrugs.ie

Another class of derivatives, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, has been synthesized from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid. researchgate.netaip.org The synthesis involves a multi-step process including nucleophilic substitution and ester hydrolysis, achieving a total yield of 48.8%. researchgate.netaip.org

Furthermore, the pyrrolidine ring itself is a versatile scaffold that can be constructed through methods like 1,3-dipolar cycloaddition reactions between azomethine ylides and specific alkenes. nih.govresearchgate.net This method allows for significant control over the stereochemistry of the resulting pyrrolidine derivatives, which is often crucial for biological activity. nih.gov The functionalization of pre-existing pyrrolidine rings, such as those derived from proline, is another common strategy to generate novel bioactive molecules. nih.gov These synthetic approaches have enabled the creation of extensive libraries of compounds for pharmacological screening. nih.gov

In Vitro and In Vivo (Animal Model) Pharmacological Profiling

Derivatives of this compound have been subjected to extensive pharmacological evaluation in pre-clinical models to determine their biological activity and potential therapeutic applications.

Receptor binding assays are crucial for determining the affinity and selectivity of compounds for specific biological targets. Derivatives based on the this compound scaffold have shown significant activity at several receptors.

Monoamine Transporters: Analogs of pyrovalerone containing the this compound structure are potent inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov However, they generally exhibit poor affinity for the serotonin (B10506) transporter (SERT). nih.gov For example, 1-(4-fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one (4e) shows high affinity for DAT and NET, with Ki values in the nanomolar range. nih.gov

MDM2 Protein: The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. A potent spirooxindole-based MDM2 inhibitor, which incorporates a 4'-(3-chloro-2-fluorophenyl)pyrrolidine core, was developed and found to bind to MDM2 with extremely high affinity (Ki < 1 nM). nih.gov This compound, AA-115/APG-115, demonstrates the utility of the fluorophenyl-pyrrolidine motif in designing protein-protein interaction inhibitors. nih.gov

Kappa Opioid Receptor (KOR): In the development of novel KOR agonists, a scaffold of pyrrolidinyl-hexahydro-pyranopiperazines was investigated. nih.gov While the 3,4-dichloro substitution on a related phenyl acetamide (B32628) was found to be critical for optimal binding potency, modifications including fluorine substitutions resulted in a 4- to 8-fold loss in binding affinity, highlighting the sensitivity of the receptor to the electronic properties of the phenyl ring substituents. nih.gov

Chemokine Receptor CXCR4: A series of (S)-pyrrolidine derivatives were identified as antagonists of the CXCR4 chemokine receptor. One compound featuring a substituted pyrrolidine ring demonstrated excellent binding affinity with an IC50 value of 79 nM in a competitive binding assay. nih.gov

Compound ClassSpecific Compound ExampleTarget Receptor/TransporterBinding Affinity (Ki/IC50)
Pyrovalerone Analog1-(4-fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-oneDopamine Transporter (DAT)56.3 nM (Ki)
Pyrovalerone Analog1-(4-fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-oneNorepinephrine Transporter (NET)40.9 nM (Ki)
Pyrovalerone Analog1-(4-fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-oneSerotonin Transporter (SERT)10,000 nM (Ki)
Spirooxindole PyrrolidineAA-115/APG-115MDM2< 1 nM (Ki)
(S)-Pyrrolidine DerivativeCompound 51aCXCR479 nM (IC50)

The this compound core is also prevalent in various enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-4): The pyrrolidine moiety is a well-known P1 fragment in inhibitors of DPP-4, a key enzyme in glucose metabolism. bohrium.com Structure-activity relationship analyses of gliptin-like molecules show that the pyrrolidine fragment binds to the S1 pocket of the enzyme, and its substitutions significantly affect inhibitory potency. bohrium.com

Cyclophilin D (CypD): A phenyl-pyrrolidine derivative, C31, was designed as an inhibitor of CypD, a peptidylprolyl cis-trans isomerase involved in the mitochondrial permeability transition pore (mPTP). This compound demonstrated a dual mechanism of mPTP opening inhibition, involving both CypD-dependent and -independent pathways. nih.gov

DNA Gyrase and Topoisomerase IV: Pyrrolidine derivatives have been synthesized and evaluated for their antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV. nih.govfrontiersin.org One series of 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives showed inhibition of E. coli DNA gyrase with IC50 values in the nanomolar range (120-270 nM), comparable to the standard inhibitor novobiocin. nih.govfrontiersin.org

Receptor Tyrosine Kinases (c-Met and VEGFR-2): In the field of oncology, derivatives bearing a 4-fluorophenyl group have been designed as potent dual inhibitors of c-Met and VEGFR-2, two kinases crucial for tumor angiogenesis and progression. researchgate.net Compound 18a from one study was identified as a potent dual inhibitor with IC50 values of 210 nM for c-Met and 170 nM for VEGFR-2. researchgate.net

Compound ClassTarget EnzymeInhibitory Activity (IC50/Ki)
Gliptin-like PyrrolidinesDipeptidyl Peptidase-4 (DPP-4)Potent inhibition dependent on substitution
Phenyl-Pyrrolidine Derivative (C31)Cyclophilin D (CypD)Effective inhibitor of PPIase activity
1,2,4-Oxadiazole PyrrolidinesE. coli DNA Gyrase120 - 270 nM (IC50)
4-Aminopyrimidine Derivative (18a)c-Met Kinase210 nM (IC50)
4-Aminopyrimidine Derivative (18a)VEGFR-2 Kinase170 nM (IC50)

By interacting with key receptors and enzymes, this compound derivatives can modulate critical cellular signaling pathways.

p53 Pathway Activation: The potent inhibition of the MDM2-p53 interaction by the spirooxindole derivative AA-115/APG-115 leads to the activation of the p53 pathway. nih.gov This restores the tumor-suppressive function of p53, inducing cell cycle arrest and apoptosis in cancer cells. This compound has demonstrated the ability to cause complete and sustained tumor regression in in vivo models and has advanced to clinical trials. nih.gov

Inhibition of Kinase Signaling: Dual inhibitors of c-Met and VEGFR-2 block the signaling pathways associated with these receptor tyrosine kinases. researchgate.net The hepatocyte growth factor (HGF)/c-Met and vascular endothelial growth factor (VEGF)/VEGFR-2 pathways are implicated in aggressive cancer phenotypes, and their simultaneous inhibition can disrupt tumor growth and angiogenesis. researchgate.net Western blot analysis confirmed that one such derivative inhibited c-Met phosphorylation in cancer cells in a dose-dependent manner. researchgate.net

Anti-inflammatory Pathways: A substituted fluorophenyl imidazole (B134444) derivative has been shown to possess significant anti-inflammatory activity in murine models. researchgate.net Its mechanism of action involves the inhibition of p38 MAPK and NF-κB phosphorylation, key signaling molecules in the inflammatory cascade. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17. researchgate.net

Structure-Activity Relationships (SAR) and Lead Optimization

The process of refining a "hit" compound from an initial screen into a "lead" and ultimately a clinical candidate is known as lead optimization. This involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. criver.comnih.gov SAR studies are fundamental to this process.

For derivatives of this compound, extensive SAR studies have provided valuable insights into the structural requirements for potent and selective biological activity.

Monoamine Transporter Inhibitors: In the pyrovalerone series, the nature of the substituent on the phenyl ring significantly influences activity and selectivity for monoamine transporters. nih.govdrugs.ie While the parent compound pyrovalerone has a 4-methylphenyl group, replacing the methyl group with a fluorine atom (as in 1-(4-fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one) maintains potent inhibition of DAT and NET. nih.gov This suggests that small, electron-withdrawing groups are well-tolerated at the 4-position of the phenyl ring for DAT/NET activity. The pyrrolidine ring is also a critical component for high potency. nih.gov

MDM2 Inhibitors: The development of the clinical candidate AA-115/APG-115 involved a detailed SAR exploration of the spirooxindole pyrrolidine scaffold. nih.gov The study revealed that the specific stereochemistry of the pyrrolidine ring ((3'R,4'S,5'R)-configuration) was essential for high-affinity binding. Furthermore, the combination of a 3-chloro and 2-fluoro substituent on the 4'-phenyl ring was found to be optimal for potency, demonstrating a synergistic effect of these halogens in interacting with the MDM2 protein pocket. nih.gov

Estrogen Receptor (ER) Modulators: SAR studies on a series of pyrrolidine sulfonamides as ER modulators showed that fluorophenyl substituents at position 3 of the pyrrolidine scaffold offered better in vitro potency compared to an unsubstituted phenyl ring. nih.gov This highlights the positive contribution of the fluorine atom to the binding affinity for the estrogen receptor.

Scaffold-Hopping Strategies and Analog Design

The this compound moiety serves as a valuable starting point in medicinal chemistry for the development of novel therapeutic agents through scaffold-hopping and analog design. Scaffold-hopping is a strategy used to discover new, patentable core structures with similar or improved biological activity, often addressing issues like poor solubility or metabolic instability in the original lead compound. rsc.org

In one extensive scaffold-hopping initiative aimed at developing treatments for visceral leishmaniasis, a preclinical candidate, GSK3494245, was identified. dundee.ac.uk The initial lead compound suffered from poor solubility and genotoxicity. The optimization program explored various replacements for the core scaffold. An analog featuring a reversed imidazo[1,2-a]pyrimidine (B1208166) scaffold connected to a phenylpyrrolidine-1-carboxamide group demonstrated significantly improved solubility compared to the original lead. dundee.ac.uk This exercise highlighted how altering the core while retaining key pharmacophoric features, such as the fluorophenyl group, can lead to compounds with a more favorable preclinical profile. The key objective was to reduce lipophilicity, a strategy that often improves solubility. dundee.ac.uk

Analog design also involves more subtle modifications to the lead structure, such as altering chain branching or restricting conformational freedom, to enhance therapeutic efficacy. slideshare.net For derivatives containing the pyrrolidine ring, substituents on the ring can significantly influence the molecule's properties. For instance, substituents at the C-2 position can alter the basicity of the pyrrolidine nitrogen, while those at C-4 can affect the ring's puckering, influencing how the molecule presents its binding motifs to a biological target. nih.gov

StrategyModification ExampleObjectiveReference
Scaffold HoppingReversing an imidazo[1,2-a]pyrimidine scaffold attached to the 4-fluorophenyl group.Improve aqueous and FaSSIF solubility. dundee.ac.uk
Analog DesignIntroducing substituents at C-2 or C-4 of the pyrrolidine ring.Alter basicity and ring conformation to optimize target interaction. nih.gov
Scaffold HoppingReplacing an aromatic system with a more electron-deficient ring system.Increase robustness towards cytochrome P450-mediated oxidation. rsc.org

Target Identification and Mechanistic Studies

Derivatives of this compound have been investigated for their interaction with a range of molecular targets implicated in various diseases. A prominent example is their role as inhibitors of the Murine Double Minute 2 (MDM2) protein. One extensive structure-activity relationship study led to the discovery of AA-115/APG-115, a potent MDM2 inhibitor containing a (3'R,4'S,5'R)-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline] core. This compound demonstrated very high affinity for MDM2, with a Ki value of less than 1 nM. nih.gov

Another key target for compounds incorporating the 4-fluorophenyl moiety is the family of Akt kinases (Protein Kinase B), which are crucial in cell survival and proliferation pathways. The potent and orally bioavailable Akt inhibitor, AZD5363, features a (1S)-1-(4-chlorophenyl) group, highlighting the importance of a halogenated phenyl ring for potent inhibition. researchgate.net While not a direct pyrrolidine derivative, the structural motifs are relevant in demonstrating the utility of the fluorophenyl group in kinase inhibition.

The pyrrolidine scaffold itself is a common feature in molecules designed to target various enzymes. For instance, pyrrolidine-based compounds have been designed as inhibitors of DNA gyrase and topoisomerase IV, essential bacterial enzymes, making them promising antibacterial agents. nih.gov The 4-fluorophenyl group is often incorporated into such scaffolds to enhance binding affinity and modulate electronic properties.

To understand the mechanism of action of this compound derivatives at a cellular level, a variety of assays are employed. These cell-based assays are crucial in the early stages of drug discovery to gather information on biological activity, toxicity, and off-target effects. semanticscholar.org

For potential anticancer agents, cytotoxicity and cell viability assays are fundamental. In the investigation of novel aminophenyl-1,4-naphthoquinones with a pyrrolidine group, researchers used assays to measure apoptotic and necrotic cell death in human leukemia cell lines (U937, K562, and CCRF-CEM). nih.gov These studies revealed that the compounds induced cell death in a concentration- and time-dependent manner. nih.govresearchgate.net Further mechanistic elucidation involved assays to detect mitochondrial permeability transition pore opening, cytochrome c release, and caspase activation, which are all hallmarks of apoptosis. nih.gov

Reactive oxygen species (ROS) generation is another important mechanism for some anticancer agents. Cellular assays can measure cytosolic ROS levels, and specific inhibitors can be used to identify the source of ROS production, such as NADPH oxidase. nih.gov For compounds targeting specific signaling pathways, such as the Akt pathway, cellular assays are used to confirm on-target activity by measuring the phosphorylation status of downstream substrates. researchgate.net Similarly, for compounds designed as epigenetic modulators, such as those targeting bromodomains, cellular assays can confirm the engagement of the target within the cell. researchgate.net

Assay TypePurposeExample FindingReference
Cell Viability / Cytotoxicity (e.g., MTT)Determine the concentration-dependent effect of the compound on cell survival.Pyrrolidine-naphthoquinones induced death in leukemia cell lines. nih.govmdpi.com
Apoptosis/Necrosis AssaysDistinguish between different modes of cell death.TW-85 killed U937 cells mainly via apoptosis, while TW-96 was a stronger inducer of necrosis. nih.gov
Mitochondrial Function AssaysInvestigate the involvement of mitochondria in cell death pathways.Compounds induced mitochondrial pore opening and cytochrome c release. nih.gov
ROS DetectionMeasure the generation of reactive oxygen species.Cytotoxicity of TW-96 was associated with elevated cytosolic ROS levels. nih.gov

Fluorine's Influence on Biological Activity and Binding Affinity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance therapeutic properties. nih.gov The fluorine atom, and specifically the 4-fluorophenyl group, can significantly influence a molecule's biological activity and binding affinity through several mechanisms.

The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to enhanced intrinsic activity at the target protein. chimia.ch For example, replacing a hydrogen atom with fluorine can change the acidity (pKa) of nearby functional groups, which can affect ionization state and receptor interaction. Fluorine can also participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, strengthening the binding of the ligand to its target. nih.gov

Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450s. chimia.ch This increased metabolic stability can lead to improved bioavailability and a longer duration of action. The introduction of fluorine also increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. nih.gov This effect is evident in numerous successful drugs. nih.govchimia.ch In studies of angiotensin II analogues, the replacement of specific amino acids with 4-fluorophenylalanine resulted in compounds with distinct functional profiles, demonstrating the profound impact of selective fluorination. nih.gov

Stereochemical Considerations in Biological Activity and Ligand Binding

Stereochemistry plays a critical role in the biological activity of chiral drugs, as enantiomers and diastereomers can have vastly different interactions with biological targets, which are themselves chiral. nih.govmalariaworld.org The pyrrolidine ring, a core component of many biologically active compounds, can possess multiple chiral centers, making stereochemical control essential in drug design and synthesis. mdpi.comwikipedia.org

The spatial arrangement of substituents on the pyrrolidine ring dictates the molecule's three-dimensional shape, which is crucial for effective binding to a target protein. nih.gov Different stereoisomers can position key binding groups in orientations that are either favorable or unfavorable for interaction with the active site of an enzyme or the binding pocket of a receptor. For many classes of compounds, biological activity is confined to a single stereoisomer. nih.govresearchgate.net For example, in a series of MDM2 inhibitors, the specific stereochemistry of (3'R,4'S,5'R) on the pyrrolidine core was critical for high-affinity binding. nih.gov

The differential activity of stereoisomers can also be attributed to factors beyond target binding, such as stereoselective uptake by cells or differential metabolism. nih.govmalariaworld.org For instance, the uptake of some compounds can be mediated by stereospecific transport systems. malariaworld.org Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure pyrrolidine derivatives is of great importance in medicinal chemistry. mdpi.comresearchgate.net

Applications in Materials Science

Incorporation into Functional Polymers and Advanced Materials

There is no specific data available detailing the polymerization of 1-(4-fluorophenyl)pyrrolidine or its direct incorporation as a repeating unit into functional polymers and advanced materials. The scientific literature does not currently provide examples or research findings on polymers synthesized directly from this compound.

Optoelectronic Applications (e.g., Solar Cells)

Specific research on the use of this compound in optoelectronic applications, such as a component in solar cells (e.g., as a hole transport layer or additive), is not available. While related structures are investigated for their electronic properties, the performance data and research findings for this particular compound in such applications have not been reported.

Compound Names Mentioned

Advanced Analytical Methodologies for Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of modern analytical chemistry, enabling the separation of components from a mixture for subsequent identification and measurement. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For pyrrolidine (B122466) derivatives, which may have limited UV absorbance, method development often focuses on selecting appropriate stationary phases, mobile phases, and sensitive detection methods. chromforum.org

Challenges in the direct HPLC analysis of simple pyrrolidines include their poor retention on traditional reversed-phase columns (like C18) and low UV chromophore activity, making detection at common wavelengths difficult. chromforum.org To overcome these issues, several strategies can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase chromatography that can provide better retention for polar compounds like pyrrolidines. chromforum.org

For related pyrrolidine compounds, successful separations have been achieved using various HPLC configurations. For instance, a reversed-phase method for a substituted pyrrole (B145914) derivative utilized a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, demonstrating the utility of standard columns when the molecule possesses a sufficient chromophore. pensoft.net In cases where the analyte lacks a strong UV-absorbing group, derivatization becomes essential, or alternative detectors like mass spectrometry (MS) can be employed. chromforum.orgpolicija.si

The table below summarizes typical HPLC conditions that can be adapted for the analysis of 1-(4-fluorophenyl)pyrrolidine, based on methodologies for similar compounds.

ParameterConditions
Stationary Phase C18 (Reversed-Phase), pensoft.net Chiral Stationary Phases (e.g., Chiralcel OD-H, Chiralpak AS) for enantioseparation, researchgate.netdocumentsdelivered.com HILIC columns chromforum.org
Mobile Phase Acetonitrile/Water with additives (e.g., formic acid, ammonium (B1175870) formate), policija.sisielc.com n-Hexane/Alcohol for normal-phase chiral separations researchgate.netdocumentsdelivered.com
Detector UV/VIS (if derivatized or possessing a chromophore), pensoft.netresearchgate.net Mass Spectrometry (MS/TOF-MS) policija.si
Flow Rate 0.8 - 1.0 mL/min pensoft.netresearchgate.netgoogle.com
Column Temp. Ambient to 40°C pensoft.netresearchgate.net

This table is interactive. Users can sort and filter the data.

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net For compounds containing polar functional groups like the secondary amine in pyrrolidine, derivatization is often necessary to improve volatility, reduce peak tailing caused by interaction with the column, and enhance thermal stability. researchgate.netgcms.cz

The analysis of N-methyl-2-pyrrolidone (NMP), a related compound, is commonly performed using GC with a Flame Ionization Detector (FID) or a mass spectrometer (MS). shimadzu.comresearchgate.net Headspace GC is a suitable technique for determining NMP in various matrices, highlighting the compound's volatility. shimadzu.com For this compound, a direct GC-MS analysis would likely be effective, with the mass spectrometer providing definitive identification based on the compound's mass spectrum and fragmentation pattern.

Chiral GC is also a well-established technique for separating enantiomers. Columns with chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are used to achieve enantioseparation of chiral intermediates and final products. nih.gov

The table below outlines common GC parameters that could be applied to the analysis of this compound.

ParameterConditions
Column Capillary columns with various stationary phases (e.g., DB-5ms, DB-1701), policija.siresearchgate.net Chiral columns (e.g., cyclodextrin-based) for enantioseparation nih.gov
Injector Split/Splitless injector, Headspace Sampler policija.sishimadzu.com
Oven Program Temperature programming is typical, starting at a lower temperature and ramping up to elute compounds of varying volatility (e.g., start at 70°C, ramp to 150°C). policija.sinih.gov
Detector Flame Ionization Detector (FID), shimadzu.com Mass Spectrometry (MS) policija.siresearchgate.net
Carrier Gas Helium or Hydrogen

This table is interactive. Users can sort and filter the data.

Derivatization Reagents for Enhanced Detection and Chiral Resolution

Derivatization is a chemical modification process used to convert an analyte into a product, or derivative, that has properties more suitable for a given analytical method. researchgate.net For both HPLC and GC, derivatization can significantly improve the analysis of compounds like this compound by enhancing detector response and improving chromatographic behavior. gcms.cznih.gov

In HPLC, pre-column derivatization is often employed to attach a chromophoric or fluorophoric group to the analyte, thereby increasing its detectability by UV-Vis or fluorescence detectors. nih.gov For example, 3-aminopyrrolidine (B1265635) has been derivatized with Boc anhydride (B1165640) to introduce a UV-absorbing group, allowing for its detection by a standard HPLC-UV system. google.com Other common reagents for amines include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC), which yield highly fluorescent derivatives. nih.gov

In GC, derivatization aims to increase volatility and thermal stability. The three main types of derivatization reactions are silylation, acylation, and alkylation. researchgate.netgcms.cz Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens, such as the one on the secondary amine of the pyrrolidine ring, to form less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. Acylation reagents, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), introduce fluorinated acyl groups, which not only increase volatility but also make the derivative highly sensitive to Electron Capture Detection (ECD). nih.govnih.gov

For chiral resolution, derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral chromatographic column. researchgate.net For example, the pre-column derivatization of a pyrrolidine derivative with 4-nitrobenzoic acid facilitated its enantiomeric separation on a chiral HPLC column. researchgate.net

The table below lists several derivatization reagents and their applications in the analysis of amines like this compound.

ReagentAcronymTechniquePurpose
Boc Anhydride(Boc)₂OHPLCAdds a UV-active group for enhanced detection. google.com
Dansyl Chloride-HPLCForms highly fluorescent derivatives for sensitive detection. nih.gov
9-Fluorenylmethyl chloroformateFMOC-ClHPLCForms highly fluorescent derivatives. nih.gov
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAGCSilylation: Increases volatility and thermal stability.
Pentafluoropropionic anhydridePFPAGCAcylation: Increases volatility and sensitivity for ECD. nih.gov
Heptafluorobutyric anhydrideHFBAGCAcylation: Increases volatility and sensitivity for ECD. nih.gov
4-Nitrobenzoic acid-HPLCChiral Derivatization: Facilitates enantiomeric separation. researchgate.net

This table is interactive. Users can sort and filter the data.

Q & A

Q. What are common synthetic routes for 1-(4-fluorophenyl)pyrrolidine, and how are reaction conditions optimized?

  • Methodology : A widely used method involves photoredox catalysis. For example, this compound can react with [1.1.1]propellane in DMA solvent using 4CzIPN as a photocatalyst and water as a proton source. The reaction typically runs for 16 hours under blue light, followed by purification via alumina column chromatography (pentane eluent) to isolate products . Optimization focuses on catalyst loading (e.g., 2.5 mol% 4CzIPN), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios (e.g., 10:1 ratio of pyrrolidine derivative to propellane).

Q. How is this compound characterized structurally?

  • Methodology : Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR peaks for the pyrrolidine ring protons appear at δ 2.53–2.65 ppm (multiplet), while ¹⁹F NMR shows a singlet near δ -115 ppm for the para-fluorine substituent . HRMS calculates exact masses (e.g., [M+H]+ at m/z 270.16525) to verify molecular composition .

Q. What are typical reaction partners for this compound in medicinal chemistry?

  • Methodology : The compound serves as a precursor for N-alkylation or acylation. For instance, coupling with aryl halides via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) yields propargylamine derivatives. Reaction with 3-pyridinylcarbonyl groups forms carboxamide derivatives, validated by ¹³C NMR carbonyl signals at δ 154–151 ppm .

Advanced Research Questions

Q. How can reaction yields be improved in photoredox-catalyzed bicycloalkylation of this compound?

  • Methodology : Yield optimization involves:
  • Catalyst screening : 4CzIPN outperforms other photocatalysts due to its strong absorption in visible light.
  • Solvent effects : DMA enhances solubility of hydrophobic intermediates compared to THF or DCM.
  • Additives : Trace water (10 equiv.) acts as a proton donor, stabilizing radical intermediates.
    Reported yields reach 21% for bicyclo[3.1.1]heptane derivatives, with product ratios (e.g., 5:1 diastereomers) controlled by reaction time and temperature .

Q. How are spectral data contradictions resolved for this compound derivatives?

  • Methodology : Contradictions in NMR or MS data are addressed via:
  • Decoupling experiments : Differentiating overlapping proton signals (e.g., pyrrolidine CH₂ vs. aromatic protons).
  • Isotopic labeling : Using deuterated solvents (CDCl₃) to simplify splitting patterns.
  • X-ray crystallography : Definitive structural assignments for ambiguous cases, such as distinguishing regioisomers in spiro-piperidine-pyrrolidine systems .

Q. What computational methods support mechanistic studies of this compound reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as radical propagation in photoredox catalysis. Key parameters include:
  • Spin density maps : Identifying radical intermediates during propellane ring-opening.
  • Transition state analysis : Calculating activation energies for diastereoselective bond formation .

Q. How does fluorination at the para position influence the compound’s physicochemical properties?

  • Methodology : Comparative studies with non-fluorinated analogs assess:
  • Lipophilicity : Measured via HPLC logP (fluorine increases hydrophobicity).
  • Metabolic stability : Microsomal assays show reduced CYP450-mediated oxidation due to electron-withdrawing fluorine.
  • Crystal packing : X-ray data reveal fluorine’s role in stabilizing intermolecular C–F···H interactions .

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